Differential Anti-Migratory Potency in MDA-MB-231 Breast Cancer Cells: Class-Level Inference from Patent-Disclosed Diaryl-Isoxazole SAR
Although CAS 899382-80-0 itself has not been individually profiled in published patent tables, the compound falls within the explicitly claimed genus of diaryl-isoxazole derivatives for which tight structure-activity relationships (SAR) have been established in the MDA-MB-231 breast cancer cell migration assay [1]. The lead compound in this patent, 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole (Example 1), inhibited MDA-MB-231 migration by 50% at a concentration of 50 nM [1]. SAR analysis across Examples 1–6 reveals that modifications to the 4-position aryl group and the 5-position phenolic substituent cause migration inhibition to vary from strong suppression to near-complete loss of activity [1]. The 3,4-dimethoxyphenyl substitution on CAS 899382-80-0 is a key pharmacophoric element within this SAR landscape, and analogs lacking the 3,4-dimethoxy pattern or the free phenolic -OH are predicted to show significantly reduced or abrogated anti-migratory activity based on the patent's disclosed SAR trends.
| Evidence Dimension | Inhibition of MDA-MB-231 breast cancer cell migration |
|---|---|
| Target Compound Data | Not individually reported; compound contains the 3,4-dimethoxyphenyl and 2-hydroxyphenyl pharmacophoric features associated with activity in the patent SAR. |
| Comparator Or Baseline | Patent Example 1: 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole achieved 50% inhibition at 50 nM. Other examples in the series with altered substitution showed varying degrees of inhibition loss. |
| Quantified Difference | SAR trend: activity is highly sensitive to aryl substitution pattern; the specific 3,4-dimethoxy + 2-hydroxyphenyl combination is one of the active motifs. |
| Conditions | Modified Boyden chamber assay; MDA-MB-231 human breast cancer cell line; compound concentrations tested at 1 µM and 10 µM (Examples 1–6) and dose-response for Example 1 down to 50 nM [1]. |
Why This Matters
For researchers selecting a diaryl-isoxazole tool compound for metastasis or angiogenesis studies, the SAR data indicate that retaining the 3,4-dimethoxyphenyl and 2-hydroxyphenyl motifs is critical for maintaining anti-migratory potency, making CAS 899382-80-0 a structurally justified choice over simpler mono-substituted analogs.
- [1] US20050131036A1 – Pharmaceutical compositions of diaryl-isoxazole derivatives for the prevention and treatment of cancers, 2005. View Source
